

Application Notes and Protocols: N-Phthaloylglycine in the Synthesis of Unnatural Amino Acids

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Compound of Interest

Compound Name: *N-Phthaloylglycine*

Cat. No.: *B554711*

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These application notes provide a detailed overview and experimental protocols for the use of **N-phthaloylglycine** as a versatile starting material in the synthesis of unnatural α -amino acids. The phthaloyl protecting group offers a robust and reliable method for amino group protection, allowing for a variety of C- α functionalization reactions to introduce diverse side chains.

Introduction

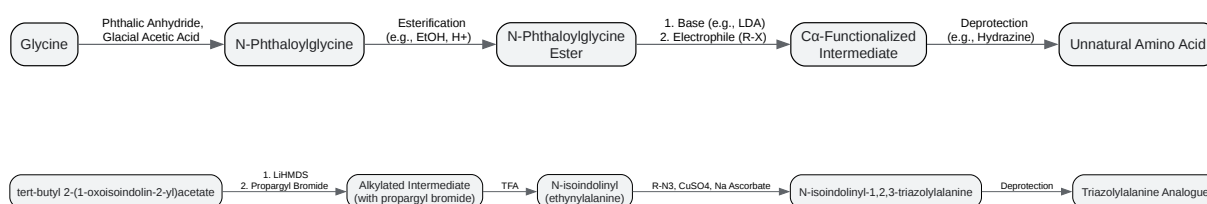
Unnatural amino acids are invaluable tools in chemical biology and drug discovery, enabling the synthesis of peptides and proteins with enhanced stability, novel biological activity, and unique structural properties. **N-Phthaloylglycine**, a readily accessible derivative of glycine, serves as an excellent scaffold for the synthesis of a wide range of unnatural α -amino acids. The phthaloyl group provides robust protection of the amino functionality, allowing for the generation of a stable enolate at the α -carbon, which can then be functionalized through various carbon-carbon bond-forming reactions. Subsequent deprotection of the phthaloyl group yields the desired unnatural amino acid.

This document outlines the key steps in this synthetic strategy, including the preparation of **N-phthaloylglycine** esters, their C- α alkylation, and the final deprotection to yield the target unnatural amino acids.

General Synthetic Strategy

The overall synthetic workflow for the preparation of unnatural amino acids from **N-phthaloylglycine** is depicted below. The key steps involve:

- Protection: Synthesis of **N-phthaloylglycine** from glycine and phthalic anhydride.
- Esterification: Conversion of **N-phthaloylglycine** to its corresponding ester to facilitate enolate formation.
- C- α Functionalization: Alkylation or other C-C bond-forming reactions at the α -carbon of the **N-phthaloylglycine** ester.
- Deprotection: Removal of the phthaloyl and ester protecting groups to yield the final unnatural amino acid.



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